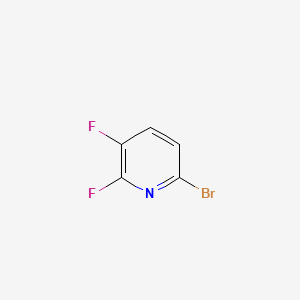

6-Bromo-2,3-difluoropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromo-2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRQAHMLAMRQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857096 | |

| Record name | 6-Bromo-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257071-45-6 | |

| Record name | 6-Bromo-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-difluoropyridine is a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of the pyridine ring, featuring both bromine and fluorine atoms, imparts desirable physicochemical properties that enhance biological activity and metabolic stability in target molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on halogen exchange fluorination and diazotization-halogenation reactions. Detailed experimental protocols, mechanistic insights, and comparative data are presented to enable researchers to make informed decisions in their synthetic endeavors.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Fluorinated pyridines, in particular, are prevalent scaffolds in a variety of biologically active compounds. This compound serves as a versatile intermediate, allowing for further functionalization through cross-coupling reactions at the bromine-bearing carbon and nucleophilic aromatic substitution at the fluorine-bearing carbons. This guide will explore the most common and effective methods for the preparation of this valuable synthetic intermediate.

Synthetic Strategies

Two principal synthetic routes have emerged for the preparation of this compound:

-

Halogen Exchange (Halex) Fluorination: This approach involves the substitution of chlorine atoms with fluorine atoms on a pre-brominated dichloropyridine precursor.

-

Diazotization and Bromination: This method utilizes a Sandmeyer-type reaction to convert an amino group on a difluoropyridine scaffold into a bromine atom.

The choice between these strategies often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Strategy 1: Halogen Exchange (Halex) Fluorination of 6-Bromo-2,3-dichloropyridine

This is a direct and often high-yielding approach, provided the starting material, 6-bromo-2,3-dichloropyridine, is accessible. The core of this method is a nucleophilic aromatic substitution where fluoride ions displace chloride ions.

Reaction Causality and Mechanistic Insights

The Halex reaction on polychlorinated pyridines is a well-established method for introducing fluorine atoms. The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr). The high electronegativity of the nitrogen atom in the pyridine ring, coupled with the electron-withdrawing effects of the existing halogen atoms, activates the ring towards nucleophilic attack. Fluoride ions, typically from a salt like cesium fluoride (CsF) or potassium fluoride (KF), act as the nucleophiles.

The choice of fluorinating agent and solvent is critical. Cesium fluoride is generally more reactive than potassium fluoride due to the higher dissociation of the Cs-F bond in solution, leading to a higher concentration of "naked" fluoride ions.[1] Aprotic polar solvents like dimethyl sulfoxide (DMSO) or sulfolane are preferred as they effectively solvate the cation (Cs⁺ or K⁺) while leaving the fluoride anion relatively unsolvated and thus more nucleophilic.[2][3] The reaction temperature is also a key parameter, often requiring elevated temperatures to overcome the activation energy of the C-Cl bond cleavage.[4][5]

Experimental Workflow: Halex Fluorination

Caption: Workflow for the synthesis of this compound via Halex fluorination.

Detailed Experimental Protocol

Materials:

-

6-Bromo-2,3-dichloropyridine

-

Cesium Fluoride (CsF), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-bromo-2,3-dichloropyridine (1.0 eq) and anhydrous cesium fluoride (2.5 - 3.0 eq).

-

Add anhydrous DMSO to the flask to create a stirrable slurry.

-

Heat the reaction mixture to 160-180 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Data Presentation: Halex Fluorination

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3,5-trichloropyridine | KF/CsF | Sulfolane/DMSO | 145-190 | 36 | ~90 | [5] |

| 2,3,5-trichloropyridine | KF | NMP or Sulfolane | 180-210 | 15-25 | ~40 | [4] |

| 3-substituted-2,6-dichloropyridines | CsF | DMSO | Not specified | Not specified | Facile | [2] |

Strategy 2: Diazotization and Bromination of 2,3-Difluoro-6-aminopyridine

This strategy involves the synthesis of a key intermediate, 2,3-difluoro-6-aminopyridine, followed by its conversion to the target molecule via a Sandmeyer-type reaction.

Reaction Causality and Mechanistic Insights

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a wide variety of functional groups.[6][7] The reaction proceeds in two main stages:

-

Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr) to facilitate the replacement of the diazonium group with a halide.[8]

The mechanism of the substitution step is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst.

A crucial prerequisite for this route is the availability of 2,3-difluoro-6-aminopyridine. This intermediate can be prepared from commercially available precursors. For instance, ammonolysis of a suitable halodifluoropyridine can yield the desired aminopyridine.[9]

Experimental Workflow: Diazotization and Bromination

Caption: Workflow for the synthesis of this compound via diazotization and bromination.

Detailed Experimental Protocol

Materials:

-

2,3-Difluoro-6-aminopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,3-difluoro-6-aminopyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Data Presentation: Diazotization and Halogenation of Aminopyridines

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 3-amino-6-picoline | NaBr, NaBrO₃, H₂SO₄; then NaNO₂, HF | -78 °C to 70 °C | 2-bromo-3-fluoro-6-picoline | 76.8 (overall) | [10] |

| 2-amino-4-chloropyridine | 1. NBS; 2. NaNO₂, HCl, CuCl | -30 °C to RT | 5-bromo-2,4-dichloropyridine | >50 (overall) | [11] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: halogen exchange fluorination of 6-bromo-2,3-dichloropyridine and the diazotization-bromination of 2,3-difluoro-6-aminopyridine. The choice of method will be dictated by factors such as the availability of starting materials, reaction scale, and safety considerations. The Halex approach is more direct if the dichlorinated precursor is readily available, while the Sandmeyer route offers flexibility if the corresponding aminodifluoropyridine is accessible or can be synthesized in-house. Both methods provide access to a valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate.

-

CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.

-

Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap.

-

CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents.

-

Sandmeyer reaction - Wikipedia.

-

89402-44-8|5-Bromo-2,3-difluoropyridine|BLD Pharm.

-

3-Bromo-2,5-difluoropyridine | 1211331-43-9 | Benchchem.

-

Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2.

-

Sandmeyer reaction - L.S.College, Muzaffarpur.

-

Sandmeyer Reaction Mechanism - BYJU'S.

-

HALOGEN EXCHANGE FLUORINATION - European Patent Office - EP 0515402 B1.

-

Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate.

-

Sandmeyer Reaction - ResearchGate.

-

Estimated enthalpy of halogen exchange reactions (ΔH R ) for different chloro/dichloro MPcs. - ResearchGate.

-

CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

Sandmeyer Reaction - Organic Chemistry Portal.

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure.

-

US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.

-

6-Bromo-2,3-dichloropyridine - AOBChem USA.

-

CN109734657B - Preparation method of 2,3, 6-trichloropyridine - Google Patents.

-

CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.

-

US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.

-

6-bromo-2, 3-difluoropyridine, min 97%, 250 mg.

-

6-Bromo-2,3-dichloropyridine-4-boronic acid|BLD Pharm.

-

12.2. Replacement of Halogens by Fluorine and Addition of Fluorine to C = C Bonds with Antimony(V) Fluoride and Fluoroantimonate.

-

CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate.

-

1257071-45-6 Cas No. | this compound - Apollo Scientific.

-

ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. | Request PDF - ResearchGate.

-

3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - ChemicalBook.

-

3-Bromo-2, 6-dichloropyridine, min 98%, 1 gram - CP Lab Safety.

-

6-Bromo-2,3-dichloropyridine | 1033820-08-4 - ChemicalBook.

-

CAS 1257071-45-6 this compound - Building Block / BOC Sciences.

-

WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.

-

Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions - ResearchGate.

-

Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. byjus.com [byjus.com]

- 9. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

The Synthetic Chemist's Guide to 6-Bromo-2,3-difluoropyridine: A Versatile Fluorinated Pyridine Building Block

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular designs has become a cornerstone for achieving enhanced potency, metabolic stability, and bioavailability.[1][2] Among the privileged heterocyclic cores, substituted pyridines are of fundamental importance.[3][4] This guide provides an in-depth technical overview of 6-Bromo-2,3-difluoropyridine (CAS No. 1257071-45-6), a highly functionalized building block poised for the synthesis of complex, high-value molecules. We will explore its chemical properties, reactivity, and synthetic applications, offering field-proven insights and detailed protocols for its utilization in key chemical transformations.

Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative that presents multiple reactive vectors for synthetic diversification.[][6][7] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the pyridine ring, makes it a valuable intermediate for introducing the fluoropyridyl moiety into target structures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257071-45-6 | [][6][8][9][10] |

| Molecular Formula | C5H2BrF2N | [8][9] |

| Molecular Weight | 193.98 g/mol | [8][9] |

| Boiling Point | 184.2 ± 35.0 °C (Predicted) | [8] |

| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [8] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [10] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of Substituted Pyridines: A General Overview

While a specific, publicly available synthesis protocol for this compound is not readily found in the literature, the synthesis of substituted pyridines is a well-established field in organic chemistry.[3][4] Numerous methodologies exist for the regioselective preparation of these important heterocycles, often addressing challenges of diversity and step economy.[4] Common strategies include metal-catalyzed cycloadditions and condensation reactions of dicarbonyl substrates with ammonia.[4] More recent advancements have focused on one-pot, multi-component reactions to construct highly functionalized pyridine rings.[11][12]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly the one at the 2-position, activate the ring for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 6-position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound.[13][14] In the case of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position.

Protocol 1: Generalized Suzuki-Miyaura Coupling

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[13][15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. arctomsci.com [arctomsci.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1257071-45-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 6-Bromo-2,3-difluoropyridine

This guide provides a comprehensive technical overview of 6-bromo-2,3-difluoropyridine, a key building block in modern medicinal and agrochemical research. We will delve into its molecular architecture, spectroscopic signature, and chemical reactivity, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone of contemporary chemical synthesis, particularly in the life sciences. The introduction of halogen atoms, especially fluorine, into the pyridine ring profoundly influences the molecule's physicochemical properties. This includes modifications to its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, with its unique arrangement of a bromo and two fluoro substituents, presents a versatile platform for the synthesis of complex molecular architectures.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 6-position and fluorine atoms at the 2- and 3-positions. This substitution pattern results in a distinct electronic distribution within the aromatic ring, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257071-45-6 | [5] |

| Molecular Formula | C₅H₂BrF₂N | [6] |

| Molecular Weight | 193.98 g/mol | [4] |

| Predicted Boiling Point | 184.2 ± 35.0 °C | [4] |

| Predicted Density | 1.808 ± 0.06 g/cm³ | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the halogen substituents will cause these signals to appear downfield.

-

¹³C NMR: The carbon spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the fluorine atoms will exhibit characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing this molecule.[7] It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2- and 3-positions. The chemical shifts and coupling constants will be indicative of their electronic environment.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[9] Key expected peaks include:

-

Aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹)

-

C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region)

-

C-F stretching vibrations (typically strong and found in the 1300-1000 cm⁻¹ region)

-

C-Br stretching vibration (at lower wavenumbers, typically below 800 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of bromine and fluorine atoms, as well as the pyridine ring fragmentation.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the bromine and fluorine substituents on the electron-deficient pyridine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, making it a valuable tool for building molecular complexity.[12]

Figure 1: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing access to a diverse range of substituted pyridines. The fluorine at the 2-position is generally more reactive towards nucleophilic attack than the one at the 3-position.

Synthesis of this compound

While a specific, detailed laboratory-scale synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on known transformations of pyridine derivatives. A potential approach could involve the bromination of a suitable difluoropyridine precursor. For instance, a multi-step synthesis starting from a commercially available chloropyridine could be envisioned, involving fluorination and subsequent bromination steps.[13]

Figure 2: A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications.[2] The presence of the fluorine atoms can enhance the biological activity and pharmacokinetic properties of the final molecules.[1] The bromo substituent provides a convenient handle for further chemical modifications, allowing for the rapid generation of compound libraries for screening and lead optimization.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its unique molecular structure, characterized by the presence of both bromine and fluorine substituents on a pyridine ring, imparts a versatile reactivity profile. A thorough understanding of its spectroscopic properties and chemical behavior is essential for its effective utilization in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is not always readily available, a strong predictive understanding can be achieved through the analysis of related structures and the application of fundamental chemical principles.

References

-

ChemRxiv. (2020). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Herrebout, W. A., et al. (2013). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States. The Journal of Physical Chemistry A, 117(46), 12279–12291. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

A-Star Research. (n.d.). 6-bromo-2, 3-difluoropyridine, min 97%, 250 mg. Retrieved from [Link]

- Google Patents. (n.d.). CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Blow, D. (2009). X Ray crystallography. Protein Science, 18(10), 2057–2064. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Goud, N. R., et al. (2010). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3097. Retrieved from [Link]

-

Choo, J., et al. (2016). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. Journal of Spectroscopy, 2016, 5943248. Retrieved from [Link]

-

Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1699. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra (950–1100 cm⁻¹) of [6′E][OTf]3 obtained on powdered.... Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-(difluoromethyl)-2-fluoropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]

-

NIH. (2018). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy). Data in Brief, 19, 1488–1495. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1257071-45-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

1H NMR spectrum of 6-Bromo-2,3-difluoropyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2,3-difluoropyridine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 1257071-45-6).[1][2] As a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, moves beyond a simple data sheet to elucidate the theoretical principles governing the spectrum. We will dissect the predicted chemical shifts and complex spin-spin coupling patterns arising from the unique electronic environment created by the bromine and two fluorine substituents. Furthermore, this guide presents a robust, field-proven protocol for the experimental acquisition of a high-quality spectrum and outlines advanced NMR strategies for definitive signal assignment.

Introduction: The Structural Challenge

This compound is a substituted pyridine ring, a scaffold of immense importance in medicinal chemistry. The precise arrangement of its halogen substituents dramatically influences its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the isomeric purity and confirming the covalent structure of such molecules in solution.[3]

The ¹H NMR spectrum of this compound, while seemingly simple with only two aromatic protons, presents a rich puzzle of overlapping influences. The electronegativity of the pyridine nitrogen, combined with the inductive effects of the fluorine atoms and the bromine atom, creates a distinct electronic landscape. Understanding these effects is key to accurately interpreting the resulting spectrum. This guide will provide a predictive framework for the analysis of this compound, grounded in the fundamental principles of NMR spectroscopy.

Theoretical ¹H NMR Spectrum Analysis

Due to the absence of publicly available experimental spectra, this section provides a detailed theoretical prediction based on established principles of substituent effects and spin-spin coupling.

Molecular Structure and Proton Environments

The structure of this compound possesses no plane of symmetry that would render the two aromatic protons chemically equivalent. Therefore, we expect to see two distinct signals in the ¹H NMR spectrum, corresponding to H-4 and H-5. Each signal will integrate to one proton.

Caption: Molecular structure of this compound.

Predicted Chemical Shifts (δ)

The chemical shifts of protons on a pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom, which deshields all ring protons relative to benzene. The additional substituents (Br, F) further modulate the electronic environment.

-

Fluorine Effects: The two highly electronegative fluorine atoms at positions 2 and 3 will strongly withdraw electron density from the ring, causing a significant downfield (higher ppm) shift for the remaining protons.

-

Bromine Effects: The bromine atom at position 6 also contributes to the overall electron withdrawal, further deshielding the ring protons.

-

Positional Effects:

-

H-5: This proton is situated between the electron-withdrawing bromine at C-6 and the carbon (C-4) adjacent to the fluorine-bearing C-3. It is expected to be significantly deshielded.

-

H-4: This proton is adjacent to the fluorine-bearing C-3 and the proton-bearing C-5. Its chemical shift will also be in the downfield aromatic region.

-

Based on these effects, both protons are expected to resonate in the downfield region of the aromatic spectrum, likely between 7.5 and 8.5 ppm .

Predicted Spin-Spin Coupling (Multiplicity)

The multiplicity of each signal will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of the coupling constant, J, provides critical information about the connectivity and spatial relationship between nuclei.[4]

-

Signal for H-5:

-

³JH5-H4: A standard ortho-coupling to H-4 is expected, typically in the range of 7-9 Hz.

-

⁴JH5-F3: A four-bond coupling to the fluorine at C-3 is anticipated. These couplings through the pyridine ring are significant, often in the range of 4-8 Hz.

-

⁵JH5-F2: A five-bond, long-range coupling to the fluorine at C-2 may also be observed, though it is expected to be smaller, likely 1-3 Hz.[5]

-

Resulting Multiplicity: The H-5 signal is predicted to be a doublet of doublets of doublets (ddd) .

-

-

Signal for H-4:

-

³JH4-H5: This will be the same ortho-coupling seen for H-5 (7-9 Hz).

-

³JH4-F3: A three-bond coupling to the adjacent fluorine at C-3 is expected. This ortho H-F coupling is typically the largest, in the range of 8-12 Hz.

-

⁴JH4-F2: A four-bond coupling to the fluorine at C-2 will also be present, likely in the range of 4-8 Hz.

-

Resulting Multiplicity: The H-4 signal is also predicted to be a doublet of doublets of doublets (ddd) .

-

Caption: Predicted spin-spin coupling network for this compound.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral parameters for this compound.

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| 1 | 7.5 – 8.5 | ddd | ³JH-H = 7-9; ³JH-F = 8-12; ⁴JH-F = 4-8 | H-4 |

| 2 | 7.5 – 8.5 | ddd | ³JH-H = 7-9; ⁴JH-F = 4-8; ⁵JH-F = 1-3 | H-5 |

Experimental Protocol for Spectrum Acquisition

To validate the theoretical predictions and obtain high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system to ensure data integrity.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz or higher recommended):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal receptivity.

-

Shim the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical peak shapes on a reference signal (e.g., TMS).

-

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width that encompasses the expected signals, typically from -2 to 12 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for adequate spin relaxation between pulses, ensuring accurate integration.

-

Acquisition Time (aq): Set an acquisition time of at least 3 seconds to ensure good digital resolution.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and measure the coupling constants.

-

Advanced Strategies for Unambiguous Assignment

While the predicted spectrum provides a strong hypothesis, definitive assignment requires further evidence, especially given the complex multiplicities. 2D NMR experiments are invaluable for this purpose.

-

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals for H-4 and H-5, definitively confirming their ortho-relationship (³J coupling).[6]

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This powerful 2D experiment correlates proton signals with the fluorine nuclei they are coupled to. It would provide unambiguous confirmation of all JHF couplings, allowing for the confident assignment of each splitting to a specific fluorine atom.[6][7]

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit two complex signals in the aromatic region, each appearing as a doublet of doublets of doublets. This complexity arises from a network of both homonuclear (³JHH) and heteronuclear (³JHF, ⁴JHF, ⁵JHF) spin-spin couplings. By understanding the underlying electronic effects of the substituents and applying the robust experimental protocol detailed herein, researchers can confidently acquire and interpret the spectrum for this important chemical building block. For absolute structural proof, correlation experiments such as ¹H-¹H COSY and ¹H-¹⁹F HETCOR are strongly recommended.

References

-

Struchem. 6-bromo-2, 3-difluoropyridine, min 97%, 250 mg. [Link]

-

Vöster, P., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]

-

Novakova, O., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

IMSERC. NMR Periodic Table: Fluorine NMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

AnalyticalScienceTutor. (2022). How to predict a proton NMR spectrum. YouTube. [Link]

-

PubChem. 3-Bromo-2,6-difluoropyridine. [Link]

-

PubChem. 5-Bromo-2,3-difluoropyridine. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

Sources

- 1. 1257071-45-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-BROMO-2,3-DIFLUOROPYRIDINE | 89402-44-8 [chemicalbook.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-2,3-difluoropyridine

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2,3-difluoropyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries[1]. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles and experimental rationale. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven protocols to ensure accurate and reliable structural elucidation of this and similar fluorinated heteroaromatic systems. We will explore the predictable effects of halogen substitution on carbon chemical shifts, delve into the intricacies of carbon-fluorine (C-F) coupling, and provide a self-validating experimental workflow from sample preparation to spectral interpretation.

Theoretical Framework: Decoding the Spectrum

The ¹³C NMR spectrum of this compound is dictated by the unique electronic environment of each carbon atom within the pyridine ring. The presence of a nitrogen atom and three distinct halogen substituents (two fluorine, one bromine) creates a highly differentiated and predictable spectral pattern.

The Influence of Heteroatom and Halogen Substituents on Chemical Shifts (δ)

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electron density. In the pyridine ring, the electronegative nitrogen atom withdraws electron density, generally deshielding the adjacent (α and γ) carbons and causing them to resonate at a lower field (higher ppm) compared to benzene.

The effects of the halogen substituents are then superimposed on this template:

-

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly deshielding the directly attached carbon (the ipso-carbon). This effect is modulated by its electron-donating resonance effect, which is most pronounced at the ortho and para positions.

-

Bromine: Bromine is also electronegative but less so than fluorine. Its primary influence on the attached carbon's chemical shift is the "heavy atom effect." While inductive effects are present, the large electron cloud of bromine can induce significant shifts, which are not always intuitive and are distinct from the effects of fluorine[2].

For substituted pyridines, chemical shifts can be reasonably estimated using additive models that build upon the known shifts of the parent pyridine ring and established substituent chemical shift (SCS) parameters[3][4].

The Signature of Fluorine: Carbon-Fluorine (¹³C-¹⁹F) J-Coupling

Unlike a standard proton-decoupled ¹³C NMR spectrum where each unique carbon appears as a singlet, the spectrum of a fluorinated compound reveals intricate splitting patterns due to spin-spin coupling between ¹³C and ¹⁹F nuclei (both are spin I=½). This coupling provides invaluable structural information, as its magnitude is highly dependent on the number of bonds separating the coupled nuclei[5][6].

-

One-Bond Coupling (¹JCF): This is a very large coupling, typically in the range of 200–270 Hz, observed for carbons directly bonded to fluorine. Its magnitude is a definitive indicator of a C-F bond[7].

-

Two-Bond Coupling (²JCF): Coupling through two bonds is smaller, generally between 15–30 Hz.

-

Three-Bond Coupling (³JCF): This through-bond coupling is typically in the range of 3–10 Hz[7].

-

Long-Range Coupling (⁴JCF and beyond): Couplings across four or more bonds are usually small (< 3 Hz) and are often not resolved, but can sometimes be observed in high-resolution spectra of rigid aromatic systems[7].

The presence and magnitude of these C-F couplings are the most powerful tools for unambiguously assigning each carbon resonance in the this compound spectrum.

A Validated Experimental Workflow

Achieving a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to the experimental setup. The following protocol is designed to be a self-validating system, minimizing artifacts and maximizing data quality.

Diagram of the Analytical Workflow

Caption: A validated workflow for ¹³C NMR analysis.

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally limited by the quality of the sample. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C necessitate a more concentrated sample than for ¹H NMR[8].

-

Select NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube rated for the spectrometer's field strength. Scratches or imperfections can degrade spectral resolution[9].

-

Weigh Sample: Accurately weigh between 20-50 mg of this compound. This higher concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable timeframe[10][11].

-

Choose Solvent: Add 0.6–0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its good solubilizing power and relatively clean spectral window. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative[9]. The deuterated solvent provides the signal used by the spectrometer to "lock" the magnetic field, ensuring stability.

-

Dissolve Sample: Ensure the sample is fully dissolved. Use a vortex mixer or a brief sonication bath if necessary. Undissolved particulates will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks[8].

-

Filter Sample: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This critical step removes any suspended microparticulates, ensuring optimal spectral lineshape[10].

Protocol: NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer (operating at a ¹³C frequency of 100 or 125 MHz, respectively).

-

Experiment: A standard ¹³C experiment with proton broadband decoupling (zgpg30 or similar pulse program). This technique removes all ¹H-¹³C coupling, simplifying the spectrum so that only singlets (for non-fluorinated carbons) or C-F multiplets are observed[12].

-

Spectral Width: ~200-250 ppm. This range is sufficient to cover the expected chemical shifts for aromatic carbons.

-

Acquisition Time (AQ): ~1-2 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): 2-5 seconds. This delay allows for the magnetization to return towards equilibrium between pulses. A longer delay can be important for ensuring accurate integration of quaternary carbons, though it is less critical for simple peak identification.

-

Number of Scans (NS): 128 to 1024 scans, or more. The final number will depend on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

Spectral Interpretation: Assignment of Resonances

The key to analyzing the spectrum is to systematically evaluate the expected chemical shift and C-F coupling pattern for each of the five unique carbon atoms in the molecule.

Molecular Structure and Carbon Numbering

Caption: Numbering scheme for this compound.

Predicted Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each carbon. The chemical shift predictions are based on established substituent effects for halogenated pyridines[3][13][14]. Coupling constant ranges are derived from literature values for similar fluorinated aromatic systems[7][15][16].

| Carbon Position | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant | Rationale for Assignment |

| C-2 | 155 - 165 | Doublet of Doublets (dd) | ¹JCF ≈ 240-260 Hz ²JCF ≈ 15-25 Hz | Directly bonded to N and F, causing a strong downfield shift. Exhibits a large ¹J coupling to its own F and a smaller ²J coupling to the F on C-3. |

| C-3 | 150 - 160 | Doublet of Doublets (dd) | ¹JCF ≈ 250-270 Hz ²JCF ≈ 18-28 Hz | Directly bonded to F, resulting in a large downfield shift and a very large ¹J coupling. Also shows a ²J coupling to the F on C-2. |

| C-4 | 115 - 125 | Doublet of Doublets (dd) | ²JCF ≈ 20-30 Hz ³JCF ≈ 5-10 Hz | Upfield shift relative to C-2/C-3. The signal is split by a two-bond coupling to the F on C-3 and a three-bond coupling to the F on C-2. |

| C-5 | 110 - 120 | Doublet (d) | ³JCF ≈ 3-8 Hz | This carbon is three bonds from the F on C-3, resulting in a small doublet splitting. Any four-bond coupling to the F on C-2 (⁴JCF) would be very small (<1 Hz) and likely unresolved. |

| C-6 | 135 - 145 | Singlet (s) or broadened singlet | N/A | The C-Br bond influences the chemical shift. Being four and five bonds away from the fluorine atoms, any C-F coupling is expected to be negligible and unresolved. |

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern NMR spectroscopy provides unequivocal structural proof. The key to a successful analysis lies not just in acquiring the spectrum, but in understanding the predictable interplay of substituent effects on chemical shifts and the highly informative patterns generated by carbon-fluorine J-coupling. By following a robust experimental protocol and applying the fundamental principles outlined in this guide, researchers can confidently assign every resonance in the spectrum, thereby confirming the identity and purity of this valuable chemical intermediate. This systematic approach is transferable and serves as a reliable model for the characterization of other novel, complex fluorinated molecules.

References

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link]

-

Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

-

Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Hansen, P. E., et al. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica. [Link]

-

Max T. Rogers NMR Facility. Sample Preparation. Michigan State University. [Link]

-

UCL Department of Chemistry. NMR Sample Preparation. University College London. [Link]

-

University of Reading. NMR Sample Preparation. University of Reading. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. [Link]

-

ACD/Labs. (2020). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs Application Note. [Link]

- Hesse, M., et al. (2008). ¹³C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry.

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Physical Chemistry Chemical Physics. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. westmont.edu [westmont.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 6-Bromo-2,3-difluoropyridine

Abstract: This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-2,3-difluoropyridine, a common heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the structural and environmental factors governing the ¹⁹F NMR spectrum of this molecule. We will delve into the theoretical principles of fluorine chemical shifts and coupling constants, present a predictive analysis based on substituent effects, outline a rigorous, self-validating experimental protocol for data acquisition, and touch upon the role of computational methods in spectral prediction. The objective is to equip the reader with the expertise to not only interpret the ¹⁹F NMR spectrum of this compound but also to apply these principles to other complex fluorinated molecules encountered in drug discovery.

The Strategic Importance of ¹⁹F NMR in Modern Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the ability to unambiguously characterize these fluorinated compounds is paramount. ¹⁹F NMR spectroscopy has emerged as an exceptionally powerful tool in this domain for several key reasons:

-

Inherent Sensitivity and Abundance: The ¹⁹F nucleus possesses a spin of I = ½ and is 100% naturally abundant. Its high gyromagnetic ratio gives it a sensitivity that is 83% of that of the proton (¹H), ensuring strong signals and relatively short acquisition times.[1][2]

-

Expansive Chemical Shift Range: The chemical shifts (δ) in ¹⁹F NMR can span over 800 ppm, a dramatic increase compared to the ~14 ppm range for ¹H NMR.[3] This vast spectral dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms, making spectral assignment more straightforward.

-

Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is acutely sensitive to changes in the local electronic environment.[1][3] This sensitivity makes ¹⁹F NMR an ideal probe for studying ligand-protein binding interactions, conformational changes, and solvent exposure, providing insights that are often invisible to ¹H NMR.[4][5][6]

For a molecule like this compound, which contains multiple distinct fluorine environments on an electron-deficient aromatic ring, ¹⁹F NMR is the definitive technique for structural verification and for monitoring its interactions in a biological context.

Predicting the ¹⁹F NMR Spectrum of this compound

A priori analysis of the molecular structure allows for a robust prediction of the key features of the ¹⁹F NMR spectrum. The electronic environment of each fluorine atom is dictated by the interplay of inductive and resonance effects from the pyridine nitrogen and the bromine substituent.

Caption: Molecular structure of this compound.

Analysis of Chemical Shifts (δ)

The chemical shifts of F-2 and F-3 will be distinct due to their differing proximity to the electron-withdrawing nitrogen atom and the bromine atom.

-

Effect of the Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive and resonance effect. This effect deshields (moves downfield to a less negative ppm value) the fluorine nuclei. The effect is strongest at the ortho position (C-2) and meta position (C-3), meaning both F-2 and F-3 will be significantly deshielded compared to a fluorobenzene standard (δ ≈ -113.5 ppm). The deshielding effect is expected to be more pronounced for F-2, which is ortho to the nitrogen, than for F-3, which is meta.

-

Effect of the Bromine Atom: The bromine at C-6 has a dual electronic influence. It is inductively withdrawing but can also donate electron density via resonance (p-π donation). Its effect on the distant F-2 and F-3 nuclei through the bonding network is moderate. However, a potential through-space interaction between the lone pairs of Br-6 and F-2 could influence the chemical shift of F-2.

-

Predicted Chemical Shift Order: Based on the dominant electron-withdrawing effect of the nitrogen, F-2 is predicted to be downfield (less negative ppm) of F-3 . Both signals are expected to appear in the typical aromatic fluorine region.[7][8]

Analysis of Spin-Spin (J) Coupling

The spectrum will be defined by a clear pattern of spin-spin couplings, providing definitive evidence of the molecule's connectivity. Long-range couplings are common and expected in ¹⁹F NMR.[9]

Caption: Key J-coupling interactions in this compound.

-

³J(F2-F3) Coupling: A significant through-bond coupling is expected between the adjacent F-2 and F-3 nuclei. For ortho-difluoroaromatic systems, this coupling constant is typically in the range of 18-22 Hz. This will split both the F-2 and F-3 signals into doublets.

-

Heteronuclear Couplings (JFH):

-

³J(F3-H4): A three-bond coupling between F-3 and H-4 is expected, typically in the range of 7-10 Hz. This will introduce further splitting to the F-3 signal.

-

⁴J(F2-H4): A smaller four-bond coupling may exist between F-2 and H-4.

-

⁴J(F3-H5) & ⁵J(F2-H5): Four- and five-bond couplings to H-5 are also possible, though they are generally smaller (0-3 Hz) and may not be fully resolved.[10]

-

Predicted Splitting Pattern:

-

F-2 Signal: Will appear as a doublet of doublets (dd) or a more complex multiplet due to coupling with F-3 (large J) and H-5 (small J), and potentially H-4.

-

F-3 Signal: Will appear as a doublet of doublets (dd) due to coupling with F-2 (large J) and H-4 (medium J).

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹⁹F NMR parameters for this compound. Absolute chemical shifts can vary with solvent and reference standard.[11]

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) |

| F-2 | Downfield of F-3 | dd (or ddd) | ³J(F2-F3) ≈ 20 Hz⁵J(F2-H5) ≈ 1-3 Hz⁴J(F2-H4) ≈ 1-3 Hz |

| F-3 | Upfield of F-2 | dd | ³J(F3-F2) ≈ 20 Hz³J(F3-H4) ≈ 8 Hz |

A Validated Experimental Protocol for Data Acquisition

Acquiring high-quality, reproducible ¹⁹F NMR data requires meticulous attention to detail, particularly concerning sample preparation and instrument parameters. The following protocol is designed as a self-validating system.

Caption: Experimental workflow for ¹⁹F NMR analysis.

Step 1: Sample Preparation (The Critical Foundation)

-

Analyte Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Causality—Solvent Choice: The choice of solvent can subtly alter chemical shifts.[11] CDCl₃ is a common non-polar choice, while DMSO-d₆ is suitable for more polar compounds. Consistency is key for comparing data across samples.

-

Chemical Shift Referencing: This is the most critical step for data accuracy in ¹⁹F NMR. Due to the sensitivity of ¹⁹F shifts, indirect referencing via the spectrometer lock signal is often insufficient for precise work.[12][13]

-

Method: Add a small, known amount of an internal reference standard to the sample. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is an excellent choice as it is inert and its singlet resonance typically appears in an empty region of the spectrum.[14] Trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0 ppm) but is volatile and less commonly used as an internal standard today.[2][15]

-

Expertise—Why Internal Reference?: An internal standard experiences the exact same sample environment (temperature, magnetic susceptibility) as the analyte, eliminating many sources of error that plague external referencing.[12][15]

-

Step 2: NMR Spectrometer Setup

-

Probe Tuning: Tune and match the NMR probe specifically for the ¹⁹F frequency (e.g., 470 MHz on a 500 MHz spectrometer).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

Step 3: Data Acquisition Parameters

-

Spectral Width (sw): For an unknown compound, begin with a very large spectral width (~500 ppm or 250,000 Hz on a 500 MHz instrument) to ensure all fluorine signals are captured and not "folded" into the spectrum.[16] Once the signal region is identified, the width can be narrowed for better resolution.

-

Transmitter Offset (tof or O1p): Center the spectral width on the expected region for aromatic fluorines, for example, around -120 ppm.[16]

-

Pulse Width (pw): Use a calibrated 90° pulse width for maximum signal excitation.

-

Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds.

-

Trustworthiness—Why a Long Delay?: Fluorine nuclei can have long T₁ relaxation times. A short delay can lead to signal saturation, especially for nuclei without nearby protons, causing inaccurate peak integrations. A delay of 5x the longest T₁ is required for fully quantitative results.

-

-

Acquisition Time (at): Set to at least 2.5 seconds to ensure good digital resolution.[16]

-

Number of Scans (nt): Typically, 4 to 16 scans are sufficient for a sample of this concentration due to the high sensitivity of ¹⁹F.[16]

-

Proton Decoupling: For simplicity of the fluorine spectrum, ¹H decoupling can be applied. However, acquiring a ¹H-coupled spectrum is essential to observe the J(F-H) couplings described in Section 2.2, which are vital for full structural confirmation.[17]

Step 4: Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the x-axis by setting the peak of the internal standard (e.g., C₆F₆) to its known chemical shift value (-164.9 ppm).

-

Analysis: Measure the chemical shifts and coupling constants for all signals. Integrate the peaks to confirm the 1:1 ratio of the two fluorine environments.

The Emerging Role of Computational Chemistry

For complex multifluorinated molecules or cases of ambiguous signal assignment, computational chemistry provides a powerful predictive tool.[18] Methods based on Density Functional Theory (DFT) can calculate the magnetic shielding tensor for each nucleus.[19][20]

-

Methodology: The molecular geometry is first optimized using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)). Then, an NMR calculation (GIAO method) is performed on the optimized structure.[19][21] The calculated absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., CFCl₃) using a linear scaling factor.[20]

-

Application: While computationally intensive, this approach can predict ¹⁹F chemical shifts with a mean absolute deviation of 2-3 ppm, often sufficient to correctly assign resonances in regioisomers.[19][22] The inclusion of continuum solvent models (SMD, COSMO) can further improve accuracy.[19][23]

Conclusion

The ¹⁹F NMR spectrum of this compound is a rich source of structural information, defined by two distinct signals whose chemical shifts are governed by the strong electronic influence of the pyridine nitrogen. The coupling patterns, particularly the large ortho ³J(F-F) coupling, provide unambiguous confirmation of the fluorine substitution pattern. By employing the rigorous experimental protocol detailed in this guide, with a strong emphasis on proper internal referencing, researchers can acquire high-fidelity, reproducible data. This foundational understanding, combining predictive analysis with meticulous experimental practice, is essential for professionals in drug discovery who rely on ¹⁹F NMR for the rapid and accurate characterization of novel fluorinated compounds.

References

- Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy5o8uiLu9qnM22cui4IEe74AdPWbPdtREaPdjJBUxPUmxTof6c4-EnT0bp2s6CSxI9Ag7GzSKa3E19c0SqJ27K_Jo8GZK5V7KQifVJmIZ4KCDjzhlHz-BVGDPnZKihthazDIydQn41c8B79Bgm0b_Y7GYdVFe5IlLyo9dF34=]

- F19 detection. NMR Facility, UCSB Chem and Biochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGviHbTyZ51SIrMo8SoZ1r6Cbm9_6tvibD8sZPePLwk-Pop3cQN-eD0CH-20Un2WEBYdy8DWTg34N9MA6_f8cNCwI4mSK-9RyyGldAFiepe5rzK8daAdUj8XE7qy-bAXTsP1OzpyNuS]

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFypnjlh2yKk07enG5uPLXJk7uuiYcaM7r8ZveWYQ2_HgoVoSO8AKSYmGqmd-Is_E-8uMUU7Z5ZWcs3NfTM99K0IJ6kjj6yuYWPkXhIB1BLqO7YFTwsOpbSU8f59E7Mxqc8RzBsNV_-2G3JPc=]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications (via PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1czNQuQLa59fE5I9jQZQokxJHR4ynjRPmSR638_ydPljmNGwIX9q3bHvaRyPS8IH7uVpvTK-DYBCzGoyAcAVLETwNFJUovgw-eYlc06V20hSbqtUuAXe6QVMIfeKPGXVLo8nWjTAY5j717RI=]

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFp0r6kyXwnIiKubFEDAHNotQ79zTwz_bomGAS07RltmeGnoMXZ3ePl9ZRxcqvQfRtNLpaD6itYM0wG434btUzxbWqIcQTpjEQnzDAqB2Rqv4wq1fA1DnLYFkobbUquNK80z17jnp4jscKYcsEWhaekBlv_bDVPs6VM8ZqR3AUES5rw5Y007-yil5pSIW2NmGYWJR7mVoeKVUA6xV6AqOnUWrwEAYXFKtU7hf3rCj7SvgMcDnw8P-lkPv953-rcc0QYgxibniiT-ZsNTjGLyIAZg==]

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlZEtb9C-PdhsJMpqxM77hKXceNLeqEa9DW1cS5sd4arNzkOi1et7GKZliP_ZLwpFWTacdQ5ZYXfZvyEY8lRS4xuKjgTJjSeJwqvcJy66xZcLyVUDVgEUGSTcLR1IkxY4_Dhc0RXhTAnPjkoo=]

- A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG15EvXluIuhppa9UUJgasncazRO46dRe_VFnnZcN1Fte9vWCZmZkeORXu3eTf-zMu5C3eZsbjQ80rfpZ0S2jxaF-okeS5TnXv5TZh9S3f3aMvENp1CJXaaNc2N7QvqO-bgkxWf2VU30Y-x1ZIxMw==]

- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols (via PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-_Q5TPt5Y5HQAMmwxuZnAQjcibZlLNRCKjfuNlHN6Vh4r4vaAoqQ_IZZIN8anJwRZJ8dr-qP4cthMdGTvdhoDEl0tnxGcjqU9ynX1bCET7etr0HvIWKY-mYDnMIzvh7B4DNDDzdYEmXRyb-w=]

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega (via PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn_Nw_4qLJvOagKebzPL0lPLfLewvT6NYZK-Je0T4LX4vCHXnhduQIckR_0AJjJGMNjStZoN4ZdlVXseqkgkv8--T8eBU8fetqrRwrXucl8JS_JQzHhsk6TunwewXR14KFsAgwP_M6zmwpAfY=]

- 19F-NMR Spectra Recording with Trifluoroacetic Acid Reference. Physics Forums. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoE0cUIZdZq_zvWSngb-GogONG4oh8mlgTeA__pP3QJGjrm4Y5VPK9J8VVKz5QTFnxJnuoGN3pWn6h0Vh8fY03-MvjnLjb458O0c-FngNX2YYURPcrShVDyMxt4pe_ctoWhqt0XyZjqs3NCYkE39AwboF2hE0yYGXINnlmzik8roJE4_DfQO6aWBsoDxFzo5ACOJTa7BCuoCogCi8UbYEbnkTqYG8=]

- 19F NMR Chemical Shift Table. Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXozwruK8-oQoGyvSifNK9mKeJIKF9kamxwQp0gFF2Jch8hMPzdGQ3pXvPB4Z3iiutGvEBgcSDMlYYgDelzLlWzNHz2uXo-eFfzV6Ly4BONgz-6ZCx0utdztBXYX8SZrlS8-_G4uQ2Gq3ylTYbWe-_5LVkSG3Pl0rYaX7Yq-qeTx2MPsSWibsdE59aWSJl]

- 19F Coupling Constants Table. Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9PziF4XV_iS8D3etPJMDUzctnDOukRVUG21diuz-fQLoU430tHfhvayp-yKLBY37P89Rfe69LZOMsE6EbPxI_5VKxi39X6mmZCnmV3NA3YH0sGR2n789h5aXvro8CEriPilcawYq1L8-SBqwb-wCjlXyPR48M4RlQKCqhqwDyLZLnjEQmfmlFH2ZLtYGN]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry (via PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkoFF6AmhmDTPpFcsa0Fsl_KuXMP9pcM4Yljyky_d0mIoVH0Ib63rap0vOfzAu_oPk95y2uoB6vsKP3kZFRXQeb7jgs30Jcg2INqpSP164Vn1HcZ244Kh9tOPDwyGwUbHl0GZmfA4nQpxAcnY=]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5JwcsAFppDEIQgWbHWSZJPK0OBFu-sXWb8ashi-oZ8M2NTcyc6Iex1BVMJhuGdoU7ej7K6J8Yfy2GrUNYfOqCV4tXb3cRj5k3P0H5USXLt2fmNuyyMnBDyewB0Q_t012-zu8nGtuM0IwyL0SJvjRqfn_bKF5ZNduiPzBeOkWlUmHSvszbSUZiE3akerEAZ8UdncldKDO3tiP-zsTYPr24Kl79kqiiTEECZBF8Iis39wQt6jXT0A==]

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie (via NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrjqCwvt0svmUvElYj_BQw7MY-16oY4CtLcZJxxceutPTaTOlYDmL2QC-Wadu5qtYuuwuvDT90R1sdcGZQFznB3rfzFwvZMR0gxL7QZDRNdBYmQO44CJDqIC8JrzZPJWGU_mQBgU6rgj_sv8=]

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXxjzjTjarylXPLIZOS3GgT75ufxx811Q4-AWdPldwfngaPCKnU1PMwJ-Hxy3KLMYULXG_b8MQ3f22CK_GgcwNxGlTLOOTtag4bjksz6EXXvd4ED91G8yc90deLTyP1vAmLrnvQBq1Hl-hTIY=]

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD0w5c-xZ2rJC_6aOkqfGSZd_LNfLwfUaVncyh0-aBpFjNN8AQAh72jTZ6b0_N5_Zh976lCkZBWUHlk8J9ItHr8p8qSPew_Z_U2-kVLTyiSW3wt4j1A6lZWjCMHST69MBsmt3O09D3D1BB16MFDIxfBdi4M76aLLj0HZE2b2E_iW8wri9DLdHXG_F8Ow==]

- Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeODRKSaKcqcNxwSieRNqbcbgB67fj1T2EMsSEYtHRzJZ1iaQs7ToKU6xxRPLBQ7sE46xWjD-kjj9g7sCaexZulVzkMZVFrxG2ZJE13x66vgHaPrgSfPECuV31N04dZuXbyyYZ]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_BbiMG5ZmoQ1YvAYWyebtKJWXGadbI5HihsYCoXd9qj_q1qvifPLweSZOcYhb_fEQXU6PiuQ3KLOiDZoezaj3yocqndxgWXHxh_Q2zqp_ulJ3fGi6nwXMO8TpBlqqmzcCbdt3Bi31P66CQpjl_WsvApqOBVpXLbf1mcPQUvkxTNy_h7nW6wMLpchNxzaj2m-uPWi3VGr_Xqwb24WknBc=]

- ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZgFoJbdItXXUU-j1AFqVWN7TXUtqdI90xSKZ3Ej-66f28gnulNPjkFfsODv9UdZUDoIEYp6_f079ZBCqWGrCkvhjtBUVvexv54gfPkYmaeKRro7-8VirGgh8aZh-cWF6sIFcaEny605eiFjWVE16Xtb_jt30qf0IY]

- A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlfZghNHBSRvfpkGBxSY8oEM_QvCDG2DYV625PBicHVy55SLZY1_U-KssSivJQfLguKwYrjmzqk7FH3kI9lSFqdjI2vutf0hi_q0i9tbtWD5ugtnKr_96KvBGY6Ou_FT-M7CpQ4DDxp_uYmDw=]

- FLOURINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6d5GgwSE-nkTC4sFS_Ip3PjV586Bh48ABfSN2aXZ91rfWUH7E8eKOpG0mXq0P1hCPMcyimsecGNP4rM-LgmSeGBczWInU3CKsFnfDSSWlW_HPYkVzWc7dmb850Ssqiue4NonAGwcEO9YzJQ1gdXXYDW0W4mcLdU5vyB0aYLckpPLpv3UOVTXjwpwPsvTuNhc=]

- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhkyqoycjI9JkEu7JrspURw3F4fPvfg7PNIlDMOdfomAGS6bWXlBYr5b9czAwxC_d66R6tv2DoPJb5f0xhM2x3xRXD4cxvb48SfkqmuTlTuUrxZUEK9hp8XcAwRJCJge4TJhtJcu8J9g==]

- 19Flourine NMR. University of Ottawa. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj8NWR3_ha51HN2zQcYw5Zw4CAc7rJgH5b-FSK9GHTS-eNWgPr0r_cONyb6NeD_Vp576NSdDTkDP-7DGBAP2Nn5ipHUM3uIzhD8b4jMFB8UwlDwqwYaI7WRWdPut_MiHyd6fpwrhn9svTEMgAhoEnNrX5q]

- New Frontiers and Developing Applications in 19F NMR. Metabolites (via PMC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvAgJCwnJZUXtb72y-EZmS5b-G10p96y-X44rrNJggYVJRD6FH0XfXzUF-ymxQayKf7rvGUdcv4D58YWpgHTVfVvS2oKIMc6fjymuDfoGUhzeRv1pF22wOvYGEK2zvoLB96DMTFfH5QnN4MGw=]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]